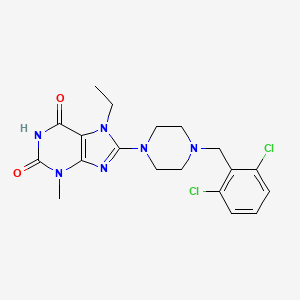

8-(4-(2,6-dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate (CAS 1201186-85-7) is a bicyclic organic compound with a molecular formula of C₁₄H₂₃NO₄ and a molecular weight of 269.34 g/mol . It features a bicyclo[2.2.1]heptane core substituted with a methyl ester group at position 1 and a tert-butoxycarbonyl (Boc)-protected amino group at position 4. This compound is classified as an organic building block, widely used in pharmaceutical research and peptide synthesis due to its stability under basic conditions and controlled deprotection under acidic conditions . It is commercially available in high purity (≥97%) for professional research applications .

Properties

IUPAC Name |

8-[4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl]-7-ethyl-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22Cl2N6O2/c1-3-27-15-16(24(2)19(29)23-17(15)28)22-18(27)26-9-7-25(8-10-26)11-12-13(20)5-4-6-14(12)21/h4-6H,3,7-11H2,1-2H3,(H,23,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXUGVVMDSULBNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(N=C1N3CCN(CC3)CC4=C(C=CC=C4Cl)Cl)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22Cl2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-(4-(2,6-Dichlorobenzyl)piperazin-1-yl)-7-ethyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the class of purine derivatives. Its unique structure, characterized by a purine core with various functional groups, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a complex arrangement of atoms that contributes to its biological activity. The presence of the piperazine ring and the dichlorobenzyl group are particularly noteworthy as they may influence receptor interactions and enzyme modulation.

The biological activity of this compound is believed to involve:

- Receptor Modulation : The compound may interact with various receptors in the body, particularly adenosine receptors, which play crucial roles in cellular signaling pathways.

- Enzyme Inhibition : It is hypothesized that this compound can inhibit specific enzymes involved in metabolic processes, contributing to its pharmacological effects.

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have shown that derivatives similar to this compound exhibit significant anticancer properties. For instance:

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | TK-10 | 5.0 | Moderate |

| Compound B | HT-29 | 4.5 | Moderate |

These findings suggest potential applications in cancer therapy through targeted inhibition of tumor growth.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates moderate activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

These results highlight its potential as an antibacterial agent.

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

- Case Study on Anticancer Effects : A study involving a derivative showed significant tumor reduction in xenograft models when administered at doses correlating with IC50 values observed in vitro.

- Antimicrobial Efficacy : In a clinical trial assessing antibacterial activity against resistant strains, patients treated with formulations containing similar purine derivatives exhibited improved outcomes compared to controls.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related bicyclo[2.2.1]heptane derivatives, focusing on molecular properties, functional groups, and applications.

Structural Analogs

Table 1: Structural analogs of Methyl 4-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-1-carboxylate

Key Observations:

Protecting Group Variations: The Boc group (tert-butoxycarbonyl) in the target compound offers acid-labile protection, ideal for stepwise peptide synthesis. In contrast, the Cbz (carbobenzyloxy) group in Methyl 4-(Cbz-amino)-bicyclo[2.2.1]heptane-1-carboxylate requires hydrogenolysis for deprotection, limiting its use in hydrogen-sensitive reactions . The free amino group in 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride enhances reactivity but reduces stability, necessitating storage as a hydrochloride salt .

Functional Group Impact: The hydroxymethyl group in Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate increases polarity, improving aqueous solubility compared to the Boc-protected analog. However, it lacks the amino functionality critical for conjugation in drug design .

Ring System Analogs

Table 2: Bicyclo ring system analogs

Key Observations :

- Substituent Effects : The methoxy group in 4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid enhances membrane permeability but eliminates amine-related reactivity .

Price and Availability

- The Boc-protected target compound is priced competitively but requires bulk purchase (minimum 2 units) .

- The Cbz analog is more expensive (217 EUR/100 mg), reflecting its niche applications in hydrogenation-sensitive syntheses .

- Deprotected amines (e.g., 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride) are cost-effective for large-scale production (250 USD/250 mg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.